molecular formula C21H24N8O4 B11093743 4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine

4-[(Z)-(hydroxyimino)(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)methyl]-1,2,5-oxadiazol-3-amine

Cat. No.: B11093743
M. Wt: 452.5 g/mol
InChI Key: JCZPNTFURVMDCW-FLFQWRMESA-N
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Description

(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME typically involves multiple steps, starting with the preparation of the oxadiazole ring and the nitrophenylpiperazine moiety. The final step involves the formation of the methanone oxime group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-AMINO-1,2,5-OXADIAZOL-3-YL)(4-{4-NITRO-3-[(1-PHENYLETHYL)AMINO]PHENYL}PIPERAZINO)METHANONE OXIME apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H24N8O4

Molecular Weight

452.5 g/mol

IUPAC Name

(NZ)-N-[(4-amino-1,2,5-oxadiazol-3-yl)-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]methylidene]hydroxylamine

InChI

InChI=1S/C21H24N8O4/c1-14(15-5-3-2-4-6-15)23-17-13-16(7-8-18(17)29(31)32)27-9-11-28(12-10-27)21(24-30)19-20(22)26-33-25-19/h2-8,13-14,23,30H,9-12H2,1H3,(H2,22,26)/b24-21-

InChI Key

JCZPNTFURVMDCW-FLFQWRMESA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)/C(=N\O)/C4=NON=C4N)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=NO)C4=NON=C4N)[N+](=O)[O-]

Origin of Product

United States

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